Z-D-Ala-OSu
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-D-Ala-OSu can be synthesized through various methods. One common approach involves the reaction of N-Cbz-D-alanine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction typically takes place in an inert atmosphere at low temperatures (2-8°C) to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Z-D-Ala-OSu undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted products.
Hydrolysis: It can be hydrolyzed to yield N-Cbz-D-alanine and NHS.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The major products of hydrolysis are N-Cbz-D-alanine and NHS.
Scientific Research Applications
Z-D-Ala-OSu has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: It is employed in the preparation of biologically active compounds for research purposes.
Medicine: It is used in the development of drug delivery systems and targeted therapies.
Industry: It finds applications in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
Z-D-Ala-OSu exerts its effects through the formation of covalent bonds with nucleophiles. The NHS ester group in this compound is highly reactive and facilitates the formation of stable amide bonds with amines . This reactivity is exploited in various chemical and biological applications to modify and functionalize molecules .
Comparison with Similar Compounds
Similar Compounds
- N-Cbz-D-alanine p-nitrophenyl ester
- N-Cbz-D-alanine
- Z-D-alanine hydroxysuccinimide ester
- BOC-D-alanine hydroxysuccinimide ester
Uniqueness
Z-D-Ala-OSu is unique due to its high reactivity and specificity in forming stable amide bonds. This makes it particularly useful in peptide synthesis and drug development .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c1-10(14(20)23-17-12(18)7-8-13(17)19)16-15(21)22-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,21)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIYNISEFIEQBC-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356928 | |
Record name | Z-D-Ala-OSu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27167-53-9 | |
Record name | Z-D-Ala-OSu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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